molecular formula C15H22N6S B6437781 N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2548992-84-1

N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6437781
CAS No.: 2548992-84-1
M. Wt: 318.4 g/mol
InChI Key: HRDWHJKJJCBPTJ-UHFFFAOYSA-N
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Description

N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with a piperazine ring, which is further modified with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Derivatization: The piperazine ring is functionalized by reacting with the thiazole derivative, often using a nucleophilic substitution reaction.

    Pyrimidine Core Construction: The pyrimidine core is constructed through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the piperazine-thiazole intermediate with the pyrimidine core under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. The presence of the thiazole and piperazine rings suggests it could interact with biological targets such as enzymes and receptors.

Medicine

In medicine, N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methyl-1,3-thiazol-2-amine
  • 4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Uniqueness

N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to the specific combination of the thiazole, piperazine, and pyrimidine rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-ethyl-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6S/c1-3-16-15-17-5-4-14(19-15)21-8-6-20(7-9-21)10-13-11-22-12(2)18-13/h4-5,11H,3,6-10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDWHJKJJCBPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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